2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2/c1-9-3-5-8-7-4(2-6)10-5/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTOBXGJXIVYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Intermediate Route
The synthesis of 1,3,4-oxadiazoles typically begins with the formation of amidoxime intermediates. For 2-(chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole, the methoxymethyl substituent is introduced via a nitrile precursor. Methoxymethylacetonitrile undergoes hydroxylamine-mediated conversion to the corresponding amidoxime 1 (Scheme 1). Subsequent acylation with chloroacetyl chloride in dichloromethane (DCM) in the presence of triethylamine yields the O-acylamidoxime intermediate 2 . Cyclization of 2 is achieved using phosphorus oxychloride (POCl₃) in refluxing 1,2-dichloroethane, forming the 1,3,4-oxadiazole ring.
Scheme 1:
Methoxymethylacetonitrile → Amidoxime 1 → O-Acylamidoxime 2 → this compound
Cyclodehydration of Diacylhydrazines
An alternative approach involves cyclodehydration of N-(methoxymethyl)-N'-(chloroacetyl)hydrazine (3 ) (Table 1). Heating 3 at 80–90°C in the presence of POCl₃ or polyphosphoric acid (PPA) induces ring closure. This method avoids nitrile intermediates but requires stringent moisture control to prevent hydrolysis of the chloroacetyl group.
Table 1: Cyclodehydration Conditions for Diacylhydrazine 3
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| POCl₃ | 1,2-Dichloroethane | 85 | 12 | 88 |
| PPA | Toluene | 90 | 24 | 72 |
Purification and Characterization
Chromatographic Separation
Crude products are purified via silica gel chromatography using hexane/ethyl acetate (90:10 to 95:5). The target compound elutes at Rf 0.3–0.4, with isolated yields of 85–90%.
Spectroscopic Confirmation
- ¹H NMR (CDCl₃): δ 4.72 (s, 2H, CH₂Cl), 4.50 (s, 2H, CH₂OCH₃), 3.40 (s, 3H, OCH₃).
- ¹³C NMR (CDCl₃): δ 166.2 (C-2), 162.8 (C-5), 71.5 (CH₂OCH₃), 56.1 (OCH₃), 33.1 (CH₂Cl).
- MS (EI): m/z 192 [M⁺], 157 [M⁺−Cl].
Challenges and Mitigation Strategies
Hydrolytic Instability
The chloromethyl group is prone to hydrolysis under basic conditions. Strategies include:
Regioselectivity in Cyclization
Competing 1,2,4-oxadiazole formation is suppressed by:
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g) achieves 82% yield using continuous flow reactors with POCl₃. Process optimization focuses on solvent recovery (1,2-dichloroethane) and waste reduction via phosphorus byproduct recapture.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, thiols, and amines are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can have enhanced biological or chemical properties.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: 2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole serves as an important precursor in the synthesis of more complex organic molecules and heterocycles. Its versatile structure allows for modifications that can lead to the development of new compounds with enhanced properties.
2. Biology:
- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various pathogens. For instance, studies have shown broad-spectrum activity against resistant strains of bacteria and fungi, suggesting potential for developing new antimicrobial agents .
- Antifungal Properties: The compound has been evaluated for its antifungal activities, with promising results against several fungal species .
3. Medicine:
- Anticancer Potential: Numerous studies have highlighted the anticancer properties of this compound derivatives. For example:
- A derivative demonstrated significant telomerase inhibitory activity against gastric cancer cell lines with an IC50 value lower than that of established chemotherapeutics .
- Another study reported that specific derivatives exhibited potent activity against multiple cancer cell lines (IC50 values ranging from 1.18 to 4.18 µM), indicating their potential as lead compounds in drug development .
4. Industry:
- Materials Science: The compound is utilized in the production of agrochemicals, dyes, and polymers due to its unique chemical properties. Its derivatives can enhance the performance characteristics of these materials.
Antimicrobial Spectrum
A comprehensive evaluation showed that oxadiazole derivatives are effective against a variety of pathogens including resistant strains. This broad-spectrum activity underscores their potential for developing new antimicrobial agents based on this scaffold.
Anticancer Activity
Several studies have highlighted the anticancer potential:
- A study by Salahuddin et al. synthesized various substituted oxadiazole derivatives and screened them for anticancer activity against multiple human cancer cell lines. Some compounds exhibited significant growth inhibition percentages (95%+) against specific cancer types .
- Another investigation focused on novel 1,3,4-oxadiazole derivatives bearing pyridine moieties found promising results against gastric cancer cells with notable telomerase inhibition .
Data Table: Summary of Biological Activities
| Application | Activity Type | Relevant Findings |
|---|---|---|
| Antimicrobial | Broad-spectrum | Effective against resistant bacterial strains |
| Antifungal | Significant efficacy | Active against several fungal species |
| Anticancer | Telomerase inhibition | IC50 values ranging from 1.18 to 4.18 µM in various cancer cell lines |
| Materials Science | Polymer development | Used in producing agrochemicals and dyes |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Anticancer Activity
- 2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole : Demonstrated selective cytotoxicity against Hep-G2 liver cancer cells (IC50 = 2.46 µg/mL) .
- 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole : Exhibited 95.37% growth inhibition against MCF7 breast cancer cells at 10⁻⁵ M .
- 2-(2-Chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole: Showed 95.70% growth inhibition against renal cancer (UO-31) .
Trend : Aryl substituents at position 5 (e.g., dichlorophenyl, methoxyphenyl) enhance anticancer potency, likely due to improved hydrophobic interactions with target proteins .
Antibacterial Activity
- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole : Outperformed commercial agents with EC50 = 0.17 µg/mL against Xanthomonas oryzae (Xoo) .
- 2-Amino-5-phenyl-1,3,4-oxadiazole derivatives: Moderate activity against Gram-positive bacteria (e.g., S. aureus) .
Trend : Electron-withdrawing groups (e.g., sulfonyl) at position 2 enhance antibacterial efficacy by disrupting bacterial membrane integrity .
CNS Activity
- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole : Exhibited significant CNS depressant effects, comparable to diazepam in rotarod tests .
Biological Activity
2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and therapeutic interventions. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The presence of the chloromethyl and methoxymethyl groups contributes to its reactivity and biological activity.
Antimicrobial Activity
Oxadiazoles have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. For instance:
- Mycobacterium tuberculosis : Studies show that derivatives of oxadiazoles can inhibit the growth of Mycobacterium tuberculosis with varying degrees of effectiveness. In vitro tests have demonstrated up to 92% inhibition at specific concentrations .
- Bacterial Strains : A series of synthesized oxadiazole derivatives have shown promising antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.045 to 0.5 µg/mL .
Antifungal Activity
The antifungal potential of this compound has also been investigated. Compounds in this class have demonstrated efficacy against various fungal pathogens:
- Inhibition rates against Sclerotinia sclerotiorum ranged from 47.2% to 86.1%, with some derivatives outperforming standard antifungal agents .
- The compound has shown moderate inhibitory activity against other fungi such as Alternaria solani and Gibberella zeae .
Anticancer Activity
Research indicates that oxadiazole derivatives possess anticancer properties:
- Compounds containing the oxadiazole moiety have been shown to inhibit cancer cell proliferation in various cancer lines, including breast (MCF-7) and colon (HCT-116) cancer cells. For example, certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics like 5-Fluorouracil .
- A structure-activity relationship (SAR) analysis revealed that modifications to the oxadiazole ring can enhance anticancer activity through improved binding to target proteins involved in cancer progression .
Anti-inflammatory Activity
Oxadiazoles have also been recognized for their anti-inflammatory effects:
- Studies indicate that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation pathways. This inhibition suggests potential use in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may bind to enzymes or receptors, altering their function and triggering biochemical cascades that lead to therapeutic effects .
- Molecular Docking Studies : Computational studies have shown that oxadiazoles exhibit high affinity for various biomacromolecules, indicating their potential as lead compounds in drug design .
Case Studies
Several studies highlight the potential applications of this compound:
- Antimycobacterial Activity : A study by Shruthi et al. demonstrated that a synthesized oxadiazole derivative exhibited an MIC of 0.5 µg/mL against Mycobacterium tuberculosis, showcasing its potential as an antitubercular agent .
- Anticancer Screening : In a comparative study on synthesized oxadiazole derivatives, compounds were tested against MCF-7 cells with one derivative showing an IC50 value significantly lower than traditional chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole, and how can purity/yield be maximized?
- Methodology : Cyclization reactions are commonly employed for oxadiazole derivatives. For example, chloroacetyl chloride can react with substituted hydrazides in the presence of a base (e.g., triethylamine) under reflux in dichloromethane. Microwave-assisted synthesis or inert atmosphere conditions (e.g., nitrogen) may improve yields .
- Optimization : Purity (>99%) is achievable via column chromatography (n-hexane:EtOAc gradients) or recrystallization. Yield optimization often requires temperature control (0–5°C for exothermic steps) and stoichiometric adjustments (1.2 equivalents of chloroacetyl chloride) .
Q. How can the structure of this compound be rigorously characterized?
- Analytical Techniques :
- NMR : Proton NMR (δ 5.15 ppm for chloromethyl; δ 3.3–3.5 ppm for methoxymethyl) and carbon NMR (e.g., 33.08 ppm for CH2Cl) confirm substituent positions .
- Mass Spectrometry : ESI-MS or HRMS (e.g., m/z 251.78 [M+H]+) validates molecular weight .
- X-ray Crystallography : Resolves bond angles and crystallographic packing (applicable to derivatives with bromine/naphthalene substituents) .
Q. What are the key reactivity patterns of the chloromethyl and methoxymethyl groups in this compound?
- Chloromethyl : Undergoes nucleophilic substitution (e.g., with amines, thiols) to form derivatives like piperazinylmethyl or thioether analogs. Reactivity is enhanced in polar aprotic solvents (DMF, DMSO) .
- Methoxymethyl : Stable under acidic conditions but susceptible to demethylation with strong bases (e.g., BBr3). Can participate in hydrogen bonding, influencing solubility .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its pharmacological activity?
- Structure-Activity Relationship (SAR) :
- The chloromethyl group enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes (e.g., kinase inhibitors) .
- Methoxymethyl improves bioavailability by modulating logP values. Comparative studies with non-methoxy analogs show reduced cytotoxicity in HEK293 cells .
- Experimental Design : Use fluorescence polarization assays to quantify target binding affinity (e.g., IC50 values) .
Q. What strategies mitigate instability of this compound under ambient conditions?
- Stability Studies :
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition >150°C. Store at –20°C in amber vials under argon .
- Hydrolytic Sensitivity : Chloromethyl groups hydrolyze in aqueous media (pH >7). Use anhydrous solvents (THF, DCM) for reactions .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- In Silico Approaches :
- Molecular Docking : AutoDock Vina simulates binding to CFTR potentiators (docking score ≤–8.5 kcal/mol suggests high affinity) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces, guiding derivatization .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Scale-Up Considerations :
- Replace batch reactors with continuous flow systems to improve heat dissipation and reduce side products .
- Purification bottlenecks: High-performance liquid chromatography (HPLC) at preparative scale (>10 g) requires C18 columns and gradient elution .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
